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Core Science & Biosynthesis

Foundational

Mechanism of action of N-(alpha,alpha-dimethylbenzyl)-3,3-dimethylbutyramide

An In-depth Technical Guide to the Mechanism of Action of Dexpanthenol A Note on Chemical Nomenclature: The compound of interest for this guide is Dexpanthenol, the biologically active alcohol analog of pantothenic acid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Dexpanthenol

A Note on Chemical Nomenclature: The compound of interest for this guide is Dexpanthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5). Its chemical name is (R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide[1][2]. The user-provided topic "N-(alpha,alpha-dimethylbenzyl)-3,3-dimethylbutyramide" does not correspond to a well-characterized compound in the scientific literature related to this mechanism. This guide will focus on the established science behind Dexpanthenol.

Introduction: The Provitamin B5 and its Biological Significance

Dexpanthenol, also known as D-panthenol or provitamin B5, is a well-established and widely utilized compound in pharmaceutical and cosmetic applications[3][4]. It is the stable alcohol analog of pantothenic acid (Vitamin B5), an essential nutrient[5]. The biological significance of Dexpanthenol lies in its role as a precursor to pantothenic acid, which is a fundamental component of Coenzyme A (CoA)[3][6][7]. CoA is a critical cofactor in numerous enzymatic reactions essential for cellular metabolism and maintenance.

Upon topical or systemic administration, Dexpanthenol readily penetrates the skin and is enzymatically converted to its active form, pantothenic acid[6]. This localized conversion and subsequent utilization in cellular processes form the basis of its therapeutic and cosmetic effects, which include promoting wound healing, moisturizing the skin, and exhibiting anti-inflammatory properties[8][9].

Core Mechanism of Action: From Dexpanthenol to Coenzyme A

The primary mechanism of action of Dexpanthenol is its enzymatic conversion to pantothenic acid, which is then incorporated into Coenzyme A. This process is central to its biological activity.

Enzymatic Conversion to Pantothenic Acid

Following administration, Dexpanthenol is rapidly oxidized within cells to form pantothenic acid. This conversion is a crucial step, as only the D-enantiomer (Dexpanthenol) is biologically active and can be utilized by the body to synthesize CoA.

The Role of Pantothenic Acid in Coenzyme A Synthesis

Pantothenic acid is an essential building block for the synthesis of Coenzyme A. CoA plays a pivotal role as a cofactor in a multitude of metabolic pathways, including:

  • The Krebs Cycle (Citric Acid Cycle): Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, enters the Krebs cycle to generate ATP, the primary energy currency of the cell.

  • Fatty Acid Synthesis and Oxidation: CoA is essential for the synthesis of fatty acids, which are critical components of cell membranes and for energy storage. It is also required for the breakdown of fatty acids to produce energy.

  • Synthesis of Steroids and Neurotransmitters: CoA is involved in the synthesis of various essential molecules, including cholesterol, steroid hormones, and the neurotransmitter acetylcholine.

The conversion of Dexpanthenol to pantothenic acid and its subsequent incorporation into CoA is a fundamental process that underpins its wide-ranging physiological effects.

Dexpanthenol_Mechanism Dexpanthenol Dexpanthenol ((R)-2,4-dihydroxy-N-(3-hydroxypropyl) -3,3-dimethylbutyramide) Pantothenic_Acid Pantothenic Acid (Vitamin B5) Dexpanthenol->Pantothenic_Acid Enzymatic Oxidation Coenzyme_A Coenzyme A (CoA) Pantothenic_Acid->Coenzyme_A Biosynthesis Metabolic_Pathways Cellular Metabolic Pathways (e.g., Krebs Cycle, Fatty Acid Synthesis) Coenzyme_A->Metabolic_Pathways Cofactor

Caption: Conversion of Dexpanthenol to Coenzyme A and its role in metabolism.

Dermatological Effects and Cellular Mechanisms

Topically applied Dexpanthenol exerts several beneficial effects on the skin, which are attributed to its role in cellular metabolism and function.

Promotion of Wound Healing

Dexpanthenol is well-documented to accelerate the healing of skin wounds[8]. This is achieved through several mechanisms:

  • Increased Fibroblast Proliferation: Dexpanthenol has been shown to stimulate the proliferation of dermal fibroblasts, the cells responsible for producing collagen and other extracellular matrix components that are essential for tissue repair[6][8].

  • Accelerated Re-epithelialization: It promotes the migration of keratinocytes to close the wound and restore the epidermal barrier[6][8][9].

Moisturizing Properties

Dexpanthenol is an effective humectant, meaning it can attract and retain water. When applied topically, it improves stratum corneum hydration, reduces transepidermal water loss (TEWL), and helps to maintain skin softness and elasticity[8].

Anti-inflammatory Effects

Dexpanthenol has demonstrated anti-inflammatory properties, helping to soothe irritated skin and reduce erythema (redness)[8][9]. While the exact mechanism of its anti-inflammatory action is still being elucidated, it is thought to be related to its role in supporting cellular repair processes and improving the skin barrier function.

Experimental Protocol: In Vitro Scratch Assay to Evaluate Fibroblast Migration

To investigate the effect of Dexpanthenol on wound healing, an in vitro scratch assay using human dermal fibroblasts is a commonly employed and informative method.

Objective: To determine if Dexpanthenol promotes the migration of human dermal fibroblasts, a key process in wound healing.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dexpanthenol solution (sterile, various concentrations)

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

Methodology:

  • Cell Seeding: Seed HDFs into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation (37°C, 5% CO2).

  • Creating the "Scratch": Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a linear "scratch" or cell-free gap in the center of each well.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the medium with DMEM containing different concentrations of Dexpanthenol (e.g., 0 µM as a control, 10 µM, 50 µM, 100 µM).

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at a consistent magnification (e.g., 10x).

  • Incubation: Return the plates to the incubator.

  • Image Acquisition (Subsequent Time Points): Capture images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours) to monitor cell migration into the gap.

  • Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.

Expected Results: It is anticipated that wells treated with Dexpanthenol will show a dose-dependent increase in the rate of wound closure compared to the control group, indicating enhanced fibroblast migration.

Scratch_Assay_Workflow Start Start: Confluent Fibroblast Monolayer Create_Scratch Create a Linear Scratch Start->Create_Scratch Wash Wash with PBS Create_Scratch->Wash Treat Add Dexpanthenol-containing Medium Wash->Treat Image_T0 Image Acquisition (Time 0) Treat->Image_T0 Incubate Incubate (e.g., 24h, 48h) Image_T0->Incubate Image_Tx Image Acquisition (Subsequent Time Points) Incubate->Image_Tx Analyze Quantify Wound Closure Image_Tx->Analyze

Caption: Workflow for an in vitro scratch assay to assess fibroblast migration.

Quantitative Data Summary

While specific quantitative data from a single definitive study is not provided in the search results, the literature consistently supports the biological activity of Dexpanthenol. The table below summarizes the expected outcomes and relevant parameters from studies investigating its efficacy.

ParameterBiological EffectTypical Concentration Range (Topical)Method of Measurement
Fibroblast Proliferation Increased cell number10 - 100 µM (in vitro)Cell counting, BrdU assay
Wound Closure Rate Accelerated closure of in vitro scratch10 - 100 µM (in vitro)Image analysis of scratch area
Transepidermal Water Loss (TEWL) Reduction in TEWL1% - 5% (in vivo)Tewameter
Stratum Corneum Hydration Increased skin hydration1% - 5% (in vivo)Corneometer

Conclusion

The mechanism of action of Dexpanthenol is fundamentally linked to its role as a provitamin of B5. Its conversion to pantothenic acid and subsequent incorporation into Coenzyme A provides cells with a crucial cofactor for a vast array of metabolic processes. This underpins its well-documented dermatological benefits, including the promotion of wound healing, moisturization, and anti-inflammatory effects. The stimulation of fibroblast proliferation and migration is a key cellular mechanism driving its regenerative properties. Further research continues to elucidate the full extent of its molecular interactions and therapeutic potential.

References

  • Ataman Kimya. (n.d.). PANTHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-panthenol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE. NIST Chemistry WebBook. Retrieved from [Link]

  • PharmaCompass. (n.d.). alpha,gamma-Dihydroxy-N-(3-hydroxypropyl)-beta,beta-dimethylbutyramide, D-(+)-. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PANTHENOL. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dexpanthenol – Knowledge and References. Retrieved from [Link]

  • PubMed. (2004). Investigation of some topical formulations containing dexpanthenol. Retrieved from [Link]

  • PharmaCompass. (n.d.). Panthenol Lichtenstein. Retrieved from [Link]

  • Government of Canada. (n.d.). Chemical Substance - Dexpanthenol. Retrieved from [Link]

  • Genome.jp. (n.d.). KEGG DRUG: Panthenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PANTENOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Panthenol. Retrieved from [Link]

  • ChemAnalyst. (2025, July 23). From Molecule to Market: The Industrial Production Process of D-Panthenol. Retrieved from [Link]

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Exploratory

Foreword: Unraveling the Microbial Contribution to Herbicide Fate

An In-Depth Technical Guide to the Role of Microbial Activity in Bromobutide Debromination In the landscape of modern agriculture, the herbicide Bromobutide serves as a critical tool for managing perennial weeds, particu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Microbial Activity in Bromobutide Debromination

In the landscape of modern agriculture, the herbicide Bromobutide serves as a critical tool for managing perennial weeds, particularly in paddy fields.[1] However, its introduction into the environment necessitates a thorough understanding of its fate and persistence. Microbial activity stands as the primary engine driving the degradation of many xenobiotic compounds, and Bromobutide is no exception. The cleavage of the carbon-bromine bond—a process known as debromination—is the pivotal first step in its detoxification and mineralization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the microbial processes governing Bromobutide debromination. We will move beyond a simple recitation of facts to explore the underlying biochemical mechanisms, the key microbial players, and the environmental modulators of this critical transformation. Our focus is on the causality behind the science, offering field-proven insights and robust experimental frameworks to empower further research and development in this domain.

The Foundational Chemistry: Bromobutide and the Significance of Dehalogenation

Bromobutide, chemically (RS)-2-bromo-N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a selective, post-emergence herbicide.[1] Its efficacy is intrinsically linked to its chemical structure, which includes a halogen (bromine) atom. While essential for its herbicidal activity, the carbon-halogen bond is also the point of microbial attack.

Microbial dehalogenation is a cornerstone of bioremediation, representing nature's primary strategy for detoxifying organohalogen compounds.[2] Microorganisms have evolved a diverse arsenal of enzymes, known as dehalogenases, that catalyze the cleavage of these stable bonds.[3] This process is not merely a chemical curiosity; it is the rate-limiting step that transforms a persistent, potentially toxic molecule into a more benign substance that can enter central metabolic pathways.[4] Studies on Bromobutide in paddy soils have confirmed that its primary degradation product is the debrominated metabolite, N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, highlighting debromination as the key transformation pathway.[5]

Enzymatic Mechanisms of Debromination: A Biochemical Perspective

The cleavage of a carbon-bromine bond can be accomplished by microbes through several distinct enzymatic strategies. While the specific enzymes for Bromobutide have yet to be fully characterized, we can infer the likely mechanisms from extensive research on other halogenated compounds.

2.1 Hydrolytic Dehalogenation This is a common mechanism where the halogen is replaced by a hydroxyl group derived from water.[6][7] The reaction is catalyzed by hydrolytic dehalogenases, which often employ a catalytic triad (e.g., Asp-His-Asp/Glu) to facilitate a nucleophilic attack on the carbon atom bonded to the bromine.[3] This attack forms a transient ester intermediate, which is then hydrolyzed to release the alcohol product and a bromide ion.[3]

***dot graph "Hydrolytic_Dehalogenation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Hypothetical hydrolytic debromination of Bromobutide.

2.2 Reductive Dehalogenation Under anaerobic conditions, which are prevalent in paddy field soils, reductive dehalogenation is a dominant pathway.[8][9] In this process, the halogen is removed and replaced by a hydrogen atom. This reaction is particularly important for highly halogenated compounds and is often carried out by specialized anaerobic bacteria, such as Dehalococcoides, which use organohalides as terminal electron acceptors in a process called "organohalide respiration".[10][11]

2.3 Oxidative Dehalogenation Aerobic microorganisms can utilize mono- or dioxygenase enzymes to incorporate oxygen into the substrate, leading to an unstable intermediate that subsequently eliminates the bromide ion. This pathway is common for aromatic halogenated compounds but can also occur with aliphatic molecules.

Given that Bromobutide is primarily used in paddy fields, which cycle between aerobic and anaerobic states, it is plausible that both hydrolytic and reductive mechanisms contribute to its overall debromination in the environment.

Environmental Dynamics and Degradation Kinetics

The rate of Bromobutide debromination is not static; it is profoundly influenced by a suite of environmental factors that control microbial activity and bioavailability.

3.1 Soil Properties and Microbial Community Soil organic matter, pH, and texture dictate the composition and activity of the microbial community.[12] Repeated application of a herbicide can lead to the enrichment of microbial populations capable of degrading it, a phenomenon known as adaptation.[13]

3.2 Oxygen and Moisture Status The availability of oxygen is a critical switch. Aerobic conditions favor oxidative and some hydrolytic pathways, while anaerobic conditions, typical of flooded paddy soils, favor reductive debromination.[14] Soil moisture levels between 50-80% of field capacity are generally optimal for microbial degradation activity.[12][13]

3.3 Temperature As with most biological processes, temperature affects the rate of enzymatic reactions. Increased temperatures generally accelerate degradation, up to an optimal point for the specific microbial community.

3.4 Degradation Kinetics Field studies provide the most direct evidence of these combined effects. Research on Bromobutide in paddy soils indicates that its degradation follows first-order kinetics.

ParameterValue RangeAverage ValueData Source
Half-life (t½) 12 - 21 days16 daysMorohashi et al., 2012[5]
Time to Max. Debromo-Metabolite Conc. 5 - 7 days~6 daysMorohashi et al., 2012[5]
Time to Non-Detectable Levels 12 - 22 weeks~17 weeksMorohashi et al., 2012[5]

This relatively short half-life suggests that microbial communities in paddy soils are effective at debrominating and degrading Bromobutide under typical field conditions.[5]

Experimental Guide: Investigating Microbial Debromination

To rigorously study the microbial debromination of Bromobutide, a multi-faceted experimental approach is required. This section provides validated protocols for microcosm studies, microbial enrichment, and analytical quantification.

***dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

}

Caption: Experimental workflow for isolation and identification of microbes.

4.1 Protocol: Soil Microcosm Study

Objective: To measure the rate of Bromobutide debromination in soil under controlled laboratory conditions and to provide material for microbial community analysis.

Causality: Microcosms are essential for isolating the biological component of degradation from other environmental factors (e.g., photodegradation, leaching). The inclusion of a sterile control is the self-validating step that proves the observed degradation is microbial.

Methodology:

  • Soil Preparation: Collect topsoil (0-15 cm) from a site with a known history of Bromobutide application. Sieve the soil (2 mm mesh) to remove large debris and homogenize.

  • Experimental Setup (per replicate):

    • Weigh 100 g (dry weight equivalent) of soil into a 250 mL glass jar.

    • Adjust moisture to 60% of water-holding capacity using sterile deionized water.

    • Prepare a stock solution of Bromobutide in a minimal volume of acetone. Spike the soil to achieve a final concentration of 10 mg/kg. Rationale: Acetone is a volatile carrier that will evaporate, leaving the herbicide evenly distributed.

    • Leave the jars uncapped in a fume hood for 2-3 hours to allow the solvent to evaporate.

  • Controls:

    • Sterile Control: Autoclave the soil-filled jars twice (121°C for 60 min, 24h apart) before spiking with Bromobutide. This confirms that degradation is biological.

    • No-Herbicide Control: Prepare microcosms with soil and water but no Bromobutide. This is used for background microbial community analysis.

  • Incubation: Loosely cap the jars to allow for gas exchange and incubate in the dark at 25°C. The darkness prevents photodegradation.

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice triplicate jars from each treatment group.

  • Extraction & Analysis:

    • Extract a 10 g subsample of soil with 20 mL of acetonitrile by shaking for 1 hour.

    • Centrifuge and filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the extract for Bromobutide and its debrominated metabolite using HPLC-UV or LC-MS/MS.[15][16]

4.2 Protocol: Analytical Method for Quantification

Objective: To develop a stability-indicating analytical method for separating and quantifying Bromobutide and its primary debrominated metabolite.

Causality: A robust analytical method is the backbone of any degradation study. It must be "stability-indicating," meaning it can resolve the parent compound from all its degradation products, ensuring accurate quantification.[16]

Methodology (Example HPLC Method):

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 columns are excellent for separating non-polar to moderately polar organic molecules like Bromobutide.

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water). The pH of the aqueous phase can be adjusted with formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal absorbance wavelength using a PDA detector, likely in the 220-250 nm range.

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity according to standard guidelines. This involves running calibration standards and analyzing spiked samples.

Future Perspectives: From Identification to Application

While significant progress has been made in understanding the environmental fate of Bromobutide, several key areas warrant further investigation. The definitive identification of the specific microbial species and dehalogenase enzymes responsible for its debromination remains a critical knowledge gap. Modern 'omics' techniques, including metagenomics and metatranscriptomics applied to active microcosms, can provide a culture-independent view of the key functional genes and organisms.

Isolating highly efficient Bromobutide-degrading microorganisms could open the door to practical bioremediation strategies for contaminated sites.[17][18] Furthermore, understanding the genetic basis of dehalogenation could enable the development of enzymatic bioreactors or engineered microbes for targeted environmental cleanup. The principles and protocols outlined in this guide provide a robust framework for pursuing these exciting future directions.

References

  • Morohashi, M., Nagasawa, S., Enya, N., Ohno, M., Suzuki, K., Kose, T., & Kawata, K. (2012). Decrease of herbicide bromobutide and its debromo metabolite in paddy field soil during 24 weeks after application. Bulletin of Environmental Contamination and Toxicology, 89(1), 176-180. [Link]

  • AERU, University of Hertfordshire. Bromobutide (Ref: S 4347). PPDB: Pesticide Properties DataBase. [Link]

  • Jit, S., & Shouche, Y. S. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 19(5), 1393. [Link]

  • Fetzner, S. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Applied and Environmental Microbiology, 64(3), 646-656. [Link]

  • Yang, C., Kublik, A., Weidauer, C., Seiwert, B., & Adrian, L. (2015). Reductive dehalogenation of oligocyclic phenolic bromoaromatics by Dehalococcoides mccartyi strain CBDB1. Environmental Science & Technology, 49(14), 8497-8505. [Link]

  • Poelarends, G. J., Whitman, C. P., & Reineke, W. (2005). A persistent pesticide residue and the unusual catalytic proficiency of a dehalogenating enzyme. Proceedings of the National Academy of Sciences, 102(45), 16273-16278. [Link]

  • Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(4), 641-685. [Link]

  • Kumar, S. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. International Journal of Current Research, 10(4), 68416-68424. [Link]

  • Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Genetics and biochemistry of dehalogenating enzymes. Annual review of microbiology, 48(1), 163-191. [Link]

  • Miller, L. G., Connell, T. L., & Oremland, R. S. (1997). Bacterial Oxidation of Methyl Bromide in Fumigated Agricultural Soils. Applied and Environmental Microbiology, 63(11), 4346-4354. [Link]

  • Bioökonomie.de. (2020). Bacteria break down herbicides. biooekonomie.de. [Link]

  • Shen, J., Di, J., Wei, D., Li, N., Waigi, M. G., & Gao, Y. (2019). Simultaneous debromination and mineralization of bromophenol in an up-flow electricity-stimulated anaerobic system. Water Research, 157, 446-455. [Link]

  • Wang, S., & He, J. (2013). Reductive Debromination of Polybrominated Diphenyl Ethers: Microbes, Processes and Dehalogenases. Frontiers in Microbiology, 4, 37. [Link]

  • Eurofins. (n.d.). Technical Guide Series - Forced Degradation Studies. [Link]

  • Chen, Y., Liang, D., Chen, Y., & He, J. (2022). Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers in Microbiology, 13, 828850. [Link]

  • Chen, Y., Liang, D., Chen, Y., & He, J. (2022). Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers in Microbiology, 13, 828850. [Link]

  • Regalado, E. L., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Robrock, K. R., Korytar, P., & Alvarez-Cohen, L. (2008). Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers. Environmental science & technology, 42(8), 2845-2852. [Link]

  • Chen, H. Y., et al. (2017). Bacterial communities associated with anaerobic debromination of decabromodiphenyl ether from mangrove sediment. Marine pollution bulletin, 114(1), 583-589. [Link]

  • He, J., Robrock, K. R., & Alvarez-Cohen, L. (2006). Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs). Environmental science & technology, 40(14), 4429-4434. [Link]

  • Wang, Y., et al. (2024). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 12(8), 629. [Link]

  • Carles, L., et al. (2020). Herbicide bioremediation: from strains to bacterial communities. Applied Microbiology and Biotechnology, 105(1), 69-80. [Link]

  • Carles, L., et al. (2020). Herbicide bioremediation: from strains to bacterial communities. Applied Microbiology and Biotechnology, 105(1), 69-80. [Link]

  • Ezzat, S. M., et al. (2016). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. Journal of Chromatographic Science, 54(4), 549-556. [Link]

  • Wang, J., et al. (2018). Debromination of Hexabromocyclododecane by Anaerobic Consortium and Characterization of Functional Bacteria. Scientific reports, 8(1), 1-10. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Sarma, B., et al. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Agriculture, 13(11), 2110. [Link]

  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Bioscience, Biotechnology, and Biochemistry, 67(12), 2457-2474. [Link]

  • Patel, D., et al. (2023). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. International Journal of Creative Research Thoughts, 11(4), f433-f448. [Link]

  • Sharma, A., et al. (2023). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Agronomy, 13(12), 3020. [Link]

  • Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water, 13(14), 1877. [Link]

  • Arias-Estevez, M., et al. (2023). Microbiology and Biochemistry of Pesticides Biodegradation. Applied Sciences, 13(13), 7509. [Link]

  • Hoang, T. T., et al. (2022). Microbial communities and their enzymes involved in biodegradation of herbicides and dioxins. Vrije Universiteit Amsterdam. [Link]

  • Baxter, J., & Cummings, S. P. (2008). The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil. Journal of applied microbiology, 104(5), 1279-1287. [Link]

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  • Segev, O., et al. (2009). Aerobic biodegradation of the brominated flame retardants, dibromoneopentyl glycol and tribromoneopentyl alcohol. Ecotoxicology and environmental safety, 72(6), 1797-1803. [Link]

  • Neary, D. G. (1995). FATE, DISSIPATION AND ENVIRONMENTAL EFFECTS OF PESTICIDES IN SOUTHERN FORESTS: A REVIEW OF A DECADE OF RESEARCH PROGRESS. In Proceedings of the Eighth Biennial Southern Silvicultural Research Conference (pp. 3-22). [Link]

  • Segev, O., et al. (2009). Aerobic biodegradation of the brominated flame retardants, dibromoneopentyl glycol and tribromoneopentyl alcohol. Ecotoxicology and environmental safety, 72(6), 1797-1803. [Link]

  • Avila, L., & Roma-Burgos, N. (2023). Herbicide Physiology and Environmental Fate. Agriculture, 13(6), 1116. [Link]

  • Li, Y., et al. (2019). Aerobic and Anaerobic Biodegradation of 1,2-Dibromoethane by a Microbial Consortium under Simulated Groundwater Conditions. Water, 11(10), 2095. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Bromobutide-debromo

Welcome to the technical support center for the robust analysis of Bromobutide-debromo. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the robust analysis of Bromobutide-debromo. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Our focus is to provide in-depth, practical solutions to one of the most persistent challenges in quantitative bioanalysis: the matrix effect.

The analysis of Bromobutide-debromo, a key metabolite of the herbicide bromobutide, often involves complex biological or environmental samples such as soil, paddy water, or agricultural products.[1] These matrices are rich in endogenous compounds that can interfere with the ionization process of the target analyte, leading to inaccurate and unreliable results. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop and troubleshoot with confidence.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions about matrix effects to build a solid foundation for troubleshooting.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: Matrix effects are the alteration—suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][3] In electrospray ionization (ESI), the most common source for this type of analysis, the analyte must be converted into gas-phase ions to be detected by the mass spectrometer. Co-eluting matrix components, such as salts, lipids, sugars, or pigments, can compete with the analyte for the available charge on the ESI droplet surface or alter the droplet's physical properties (e.g., surface tension, viscosity), which hinders the efficient ionization of the target analyte.[4][5] This interference is a primary source of imprecision and inaccuracy in quantitative LC-MS/MS methods.

Q2: Why is the analysis of Bromobutide-debromo particularly susceptible to matrix effects?

A: The susceptibility of Bromobutide-debromo analysis stems directly from the sample types in which it is typically measured. Matrices like soil, herbs, spices, and agricultural crops are notoriously complex.[6][7] They contain a high load of:

  • Pigments: Chlorophyll and carotenoids are common in plant-based samples and are known to cause ion suppression.[7]

  • Lipids and Fatty Acids: Especially prevalent in oil-rich seeds or processed foods, these can cause significant suppression and contaminate the ion source.[7][8]

  • Sugars and Organic Acids: These polar compounds are abundant in fruits and vegetables and can interfere with the ESI process.[6]

Because Bromobutide-debromo is a relatively non-polar molecule, common extraction solvents like acetonitrile will efficiently extract it, but they will also co-extract this wide range of interfering matrix components.[9][10]

Q3: How can I quantitatively assess the degree of matrix effect in my assay?

A: A quantitative assessment is mandatory during method validation to understand the impact of the matrix on your results.[3] The most common approach is the post-extraction spike comparison . This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat (pure) solvent solution at the same concentration.

The Matrix Factor (MF) is calculated as: MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For regulatory compliance, the variability of the matrix factor across different lots or sources of matrix should also be assessed to ensure the method is rugged.[11][12]

Q4: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects, differing only in the direction of the signal change.[11]

  • Ion Suppression: This is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower signal than expected.[5][11] The primary mechanism is competition for charge or access to the droplet surface during the ESI process.[2][4]

  • Ion Enhancement: Less frequently, some matrix components can actually increase the ionization efficiency of the analyte, leading to a higher signal.[2] This can occur if a matrix component acts as a proton donor or alters the droplet characteristics in a way that favors analyte ionization.

Both phenomena are detrimental to data quality, as they introduce a bias that can lead to under- or over-quantification of Bromobutide-debromo.

cluster_ESI Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion Analyte Ion (To MS) Droplet->Analyte_Ion Successful Ionization Matrix_Ion Matrix Ion Droplet->Matrix_Ion Competition for Charge (Ion Suppression) MS Mass Spectrometer Analyte_Ion->MS Detection caption Mechanism of Ion Suppression in ESI.

Caption: Mechanism of Ion Suppression in ESI.

Section 2: Troubleshooting Guide - A Pathway to Robust Results

This section provides a logical, step-by-step approach to diagnosing and solving issues related to matrix effects in your Bromobutide-debromo assay.

Initial Diagnosis: You are observing poor peak shape, low sensitivity, inconsistent results, or failed QC samples.

These are classic symptoms of unmanaged matrix effects. The following decision tree provides a systematic workflow to identify and mitigate the root cause.

cluster_Prep Step 1: Sample Preparation cluster_Chroma Step 2: Chromatography cluster_IS Step 3: Internal Standardization cluster_Cal Step 4: Calibration & Validation Start Problem: Inconsistent & Inaccurate Results Prep_Check Is sample cleanup adequate for the matrix? Start->Prep_Check QuEChERS Implement/Optimize QuEChERS or SPE Prep_Check->QuEChERS No Chroma_Check Does analyte co-elute with suppression zones? Prep_Check->Chroma_Check Yes Sorbent Select sorbent based on matrix (PSA, C18, GCB) QuEChERS->Sorbent Sorbent->Chroma_Check Gradient Modify LC gradient to improve separation Chroma_Check->Gradient Yes IS_Check Are you using an internal standard (IS)? Chroma_Check->IS_Check No Gradient->IS_Check SIL_IS Implement a Stable Isotope- Labeled IS (Gold Standard) IS_Check->SIL_IS No/Analogue Cal_Check Are you using solvent-based calibration? IS_Check->Cal_Check Yes (SIL-IS) SIL_IS->Cal_Check Analogue_IS Use a structural analogue (if SIL-IS is unavailable) MM_Cal Switch to Matrix-Matched Calibration Cal_Check->MM_Cal Yes Validate Perform Full Method Validation (FDA/ICH) Cal_Check->Validate No MM_Cal->Validate End Result: Robust & Reliable Assay Validate->End

Caption: Troubleshooting Workflow for Matrix Effects.

Deep Dive 1: Optimizing Sample Preparation

Effective sample preparation is the most powerful tool to combat matrix effects by removing interferences before they enter the LC-MS/MS system.[2][13]

Q: Which sample preparation technique is best for Bromobutide-debromo in my matrix?

A: For pesticide residue analysis in food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often the preferred starting point due to its efficiency and broad applicability.[9][14][15] However, traditional Solid Phase Extraction (SPE) can offer higher selectivity for exceptionally "dirty" matrices.[16][17]

FeatureQuEChERSSolid Phase Extraction (SPE)
Principle Acetonitrile extraction followed by salting out and dispersive SPE (d-SPE) cleanup.[9]Analyte is retained on a solid sorbent bed while matrix passes through (or vice versa), followed by selective elution.[17]
Speed Very fast; high throughput.[6]Slower; can be automated but often requires more steps (conditioning, loading, washing, eluting).
Solvent Use Low.[6]Moderate to high.
Selectivity Good; can be tailored with different d-SPE sorbents.[7][8]Potentially very high; allows for fine-tuned separation of analyte from interferences.
Best For Fruits, vegetables, soil, cereals.[14][18]Complex biological fluids, very high-fat or high-pigment matrices where QuEChERS cleanup is insufficient.[16]
Table 1: Comparison of QuEChERS and SPE for Sample Preparation.

For most Bromobutide-debromo applications, an optimized QuEChERS method is sufficient. The key to success lies in choosing the correct d-SPE cleanup sorbents.

SorbentTarget InterferencesCommon Matrix Type
PSA (Primary Secondary Amine) Organic acids, fatty acids, sugars, some pigments.[6]Fruits, vegetables.
C18 (Octadecylsilane) Non-polar interferences like lipids and fats.[7][8]High-fat samples (e.g., avocado, nuts, seeds).
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols. Caution: Can retain planar analytes.[7][16]Deeply colored samples (e.g., spinach, herbs, spices).
Z-Sep (Zirconia-based) Lipids, phospholipids, and pigments.[16]Fatty and pigmented samples.
Table 2: Selection of Dispersive SPE (d-SPE) Sorbents for QuEChERS Cleanup.
Deep Dive 2: The Critical Role of Internal Standards

Q: My results are still imprecise even after extensive sample cleanup. What should I do next?

A: This is a classic scenario where an appropriate internal standard (IS) is essential. An IS is a compound of known concentration added to every sample, standard, and QC.[19] The final analyte concentration is calculated based on the ratio of the analyte response to the IS response. This corrects for variability in sample preparation, injection volume, and, most importantly, matrix effects.[19]

The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[19][20][21] A SIL-IS is the analyte molecule itself, but with several atoms (e.g., ¹²C, ¹H) replaced by their heavier stable isotopes (e.g., ¹³C, ²H/D).[20][22]

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analogue IS
Structure Identical to the analyte, but with a higher mass.[20]A different molecule that is chemically similar to the analyte.[19]
Co-elution Co-elutes perfectly with the analyte.Elutes close to, but not exactly with, the analyte.
Matrix Effect Compensation Excellent. Experiences the exact same ionization suppression/enhancement as the analyte.[19]Partial to Good. Experiences similar, but not identical, matrix effects. Accuracy can be compromised if the analogue elutes in a different suppression zone.
Extraction Recovery Identical to the analyte.[19]Similar, but can differ.
Availability & Cost Requires custom synthesis; can be expensive.Often more readily available and cheaper.
Table 3: Comparison of Internal Standard Types.

Expert Insight: For Bromobutide-debromo, using a ¹³C-labeled version (if available) is the most robust approach. Deuterium-labeled (²H) standards are also effective but can sometimes exhibit slight chromatographic shifts, which may reduce their ability to perfectly compensate for matrix effects.[19][22] The investment in a SIL-IS is almost always justified by the significant improvement in data quality, accuracy, and method reliability.[21]

Deep Dive 3: Calibration and Method Validation

Q: How do I build a reliable calibration curve and prove my method is fit for purpose?

A: When significant matrix effects are present, a standard calibration curve prepared in a neat solvent is not valid. The solution is matrix-matched calibration .[5][7] This involves preparing your calibration standards in a blank matrix extract (i.e., a sample of the same type you are analyzing, but known to be free of Bromobutide-debromo). This ensures that your standards and your unknown samples experience the same matrix effects, which are then corrected for by the SIL-IS.

Finally, your entire analytical method must be validated according to established guidelines, such as those from the FDA or ICH.[12][23][24] This is a formal process to demonstrate that the method is accurate, precise, and reliable for its intended use.

Validation ParameterDescriptionTypical Acceptance Criteria (LC-MS/MS)
Accuracy Closeness of measured values to the true value.[23]Within ±15% of nominal (±20% at LLOQ).
Precision Repeatability and reproducibility of measurements.[23]≤15% RSD (≤20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.[23]No significant interfering peaks at the analyte's retention time in blank matrix.
Sensitivity (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[25]Analyte signal should be at least 5x the signal in a blank sample.[25]
Matrix Effect Assessment of ion suppression/enhancement.[12]The IS-normalized matrix factor should have a CV ≤15%.
Stability Analyte stability in the matrix under various storage and handling conditions.[12]Concentrations should be within ±15% of the initial value.
Table 4: Key Bioanalytical Method Validation Parameters.[12][23]
Section 3: Experimental Protocols
Protocol 1: Generic QuEChERS Procedure for Bromobutide-debromo in a Plant-Based Matrix

This protocol is a starting point and should be optimized and validated for your specific matrix.

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, rehydration may be necessary.[6]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[10]

    • Add your SIL-IS at a known concentration.

    • Add 10 mL of acetonitrile.[10]

    • Cap and shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl).[9][18]

    • Shake vigorously for another minute and then centrifuge at >3000 rpm for 5 minutes.[10]

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for a moderately fatty sample).[8][18]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Analysis:

    • Take the final supernatant, dilute as needed with mobile phase, and inject it into the LC-MS/MS system.

Protocol 2: Assessing the IS-Normalized Matrix Factor (MF)
  • Prepare Three Sets of Samples (at low and high QC concentrations):

    • Set A (Neat Solution): Spike analyte and SIL-IS into the initial mobile phase.

    • Set B (Post-Spiked Matrix): Extract at least 6 different sources of blank matrix. Spike the analyte and SIL-IS into the final, clean extracts.

    • Set C (Pre-Spiked Matrix): Spike analyte and SIL-IS into blank matrix before extraction. (This is used to determine recovery, not MF).

  • Analyze all samples by LC-MS/MS.

  • Calculate the Response Ratio for each sample: (Analyte Peak Area / IS Peak Area).

  • Calculate the IS-Normalized Matrix Factor: MF = (Mean Response Ratio of Set B) / (Mean Response Ratio of Set A)

  • Calculate the Coefficient of Variation (CV) of the response ratios from the 6 different matrix lots in Set B. The CV should be ≤15% to demonstrate that the matrix effect is consistent and adequately corrected by the SIL-IS.[12]

Conclusion

Overcoming matrix effects in the LC-MS/MS analysis of Bromobutide-debromo is not a matter of finding a single "magic bullet," but rather a systematic process of optimization and validation. By prioritizing a robust sample cleanup strategy like QuEChERS, employing the corrective power of a stable isotope-labeled internal standard, and verifying performance with matrix-matched calibration and full method validation, you can build an assay that is accurate, precise, and defensible. This foundational work is critical for generating high-quality data that can be trusted for safety assessments, regulatory submissions, and critical research decisions.

References
  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
  • Raina, R., & Kumar, A. (2012). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Environmental Monitoring and Assessment, 184(9), 5597-5607.
  • Measurlabs. QuEChERS Method for Sample Preparation.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chemical Sciences.
  • Pérez-Ortega, P., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4295.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • MilliporeSigma. QuEChERS Method for Pesticide Residue Analysis.
  • Supelco. SPE for Pesticide Residue Analysis in Spices and Other Dry, Difficult Samples.
  • Agilent Technologies. (2026). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS.
  • Khavooei, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5554-5573.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.
  • Waters Corporation. Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.
  • Lin, Z. J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 928, 84-90.
  • Rahman, M., et al. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 40(4), 164-171.
  • KCAS. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Zhou, Y., et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Journal of Food Science and Technology.
  • University of Glasgow. Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens.
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Lehotay, S. J. (2011). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Journal of Agricultural and Food Chemistry, 59(15), 7545-7558.
  • Mookantsa, S., et al. (2014). Extraction of Pesticides from Plants using Solid Phase Microextraction and QuEChERS. South African Journal of Chemistry, 67, 123-130.
  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
  • Mastovska, K. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Tsuchiya, K., et al. (2012). Decrease of herbicide bromobutide and its debromo metabolite in paddy field soil during 24 weeks after application. Journal of Pesticide Science, 37(3), 250-256.

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Bromobutide and Bromobutide-debromo Detection

Welcome to the Technical Support Center for the analysis of bromobutide and its primary metabolite, bromobutide-debromo. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of bromobutide and its primary metabolite, bromobutide-debromo. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for optimizing mass spectrometry parameters for the accurate detection and quantification of these compounds.

I. Introduction to the Analytical Challenge

Bromobutide is an amide herbicide, and its analysis is crucial for environmental monitoring and food safety. A common metabolic pathway for bromobutide involves the reductive debromination to form bromobutide-debromo. The distinct chemical structures of the parent compound and its metabolite necessitate carefully optimized mass spectrometry (MS) parameters for selective and sensitive detection, particularly when using tandem mass spectrometry (MS/MS).

This guide will walk you through a systematic approach to method development and provide solutions to common challenges encountered during the analysis of these specific compounds.

II. Understanding the Fragmentation of Bromobutide and its Debromo Metabolite

A foundational understanding of how these molecules fragment under typical electrospray ionization (ESI) conditions is essential for logical method development.

Bromobutide Fragmentation

In positive ion ESI, bromobutide will readily form a protonated molecule, [M+H]⁺. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the precursor ion will appear as a characteristic doublet with a 2 Da mass difference. Collision-induced dissociation (CID) of the protonated bromobutide is expected to result in fragmentation at the amide bond and other labile sites.

Bromobutide-debromo Fragmentation

The debrominated metabolite, also analyzed in positive ion ESI to form [M+H]⁺, will have a different fragmentation pattern due to the absence of the bromine atom. The fragmentation will likely be dominated by cleavage of the amide bond and fragmentation of the alkyl and aromatic moieties.

III. Recommended Mass Spectrometry Parameters

The following table provides a starting point for your method development. These parameters are based on common values for similar compounds and should be optimized for your specific instrument and experimental conditions.

Parameter Bromobutide Bromobutide-debromo (Recommended Starting Points)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 312.1/314.1234.2
Product Ion 1 (m/z) To be determined by userTo be determined by user
Collision Energy (eV) 1 To be optimizedTo be optimized
Product Ion 2 (m/z) To be determined by userTo be determined by user
Collision Energy (eV) 2 To be optimizedTo be optimized
Cone/Fragmentor Voltage (V) 20-40 (Instrument dependent)20-40 (Instrument dependent)

IV. Experimental Workflow for Parameter Optimization

This section provides a step-by-step guide to systematically optimize your MS parameters for both bromobutide and its debromo metabolite.

Workflow cluster_0 Analyte Infusion & Precursor Identification cluster_1 Product Ion Identification cluster_2 MRM Optimization A Prepare individual standard solutions (1 µg/mL in appropriate solvent) B Infuse directly into the mass spectrometer A->B C Perform a full scan (Q1 scan) to confirm the [M+H]⁺ ions B->C D Select the precursor ion of interest in Q1 C->D E Perform a product ion scan to identify major fragment ions D->E F Select the 2-3 most abundant/ specific product ions for MRM E->F G Optimize collision energy for each MRM transition to maximize signal intensity F->G H Optimize cone/fragmentor voltage to maximize precursor ion intensity G->H

Caption: A systematic workflow for the optimization of mass spectrometry parameters.

V. Troubleshooting Guide

This section addresses common issues encountered during the analysis of bromobutide and its debromo metabolite in a question-and-answer format.

Q1: I am observing a low signal for my analytes. What should I do?

A1:

  • Check Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Optimize ESI Source Parameters: Systematically adjust the following parameters while infusing a standard solution:

    • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.

    • Source Temperature: A good starting point is 120-150°C.

    • Desolvation Gas Temperature and Flow: These are critical for efficient solvent evaporation. Start with the manufacturer's recommendations and optimize for your mobile phase composition and flow rate.

  • Mobile Phase Composition: Ensure your mobile phase is compatible with ESI. The addition of a small amount of formic acid (0.1%) can improve protonation and enhance signal intensity in positive mode.

  • Sample Preparation: Inefficient extraction or significant matrix effects can lead to low signal. Re-evaluate your sample preparation procedure.

Q2: I am seeing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

A2: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples like soil or agricultural products.[1][2] Here are some strategies to address them:

  • Sample Dilution: A simple and often effective method is to dilute your sample extract. This reduces the concentration of co-eluting matrix components that can interfere with ionization.

  • Optimize Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide analysis.[3] For particularly complex matrices, you may need to add a dispersive solid-phase extraction (dSPE) cleanup step. Common sorbents include:

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

    • C18: Removes non-polar interferences like fats and waxes.

    • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll. Caution: GCB can also retain planar analytes, so its use should be carefully evaluated.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. If a labeled standard for bromobutide is unavailable, a structurally similar compound with similar chromatographic behavior can be used as an internal standard.

Q3: I am having issues with peak shape (e.g., tailing, splitting). What are the likely causes and solutions?

A3: Poor peak shape can compromise the accuracy and precision of your results.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting in a strong solvent can cause peak distortion.

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The amide group in bromobutide and its metabolite can interact with active sites on the column stationary phase, leading to peak tailing.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes. For these compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended.

    • Column Choice: Consider using a column with end-capping to minimize silanol interactions.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening. Ensure all connections are properly made.

Q4: I am observing high background noise in my chromatograms. What can I do?

A4: High background noise can interfere with the detection of low-level analytes.

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents.

  • System Contamination: Flush the LC system and clean the mass spectrometer ion source regularly. Contamination can build up from previous analyses, especially with complex matrices.

  • Plasticizers: Avoid using plastic containers or tubing that can leach plasticizers, which are a common source of background noise. Use glass or polypropylene labware.

VI. Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for bromobutide and bromobutide-debromo?

A1: In positive electrospray ionization (ESI+), you should look for the protonated molecules, [M+H]⁺.

  • Bromobutide: The molecular weight is 311.25 g/mol . Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), you will observe a characteristic isotopic cluster at m/z 312.1 and 314.1.

  • Bromobutide-debromo: The molecular weight is 233.35 g/mol . You should target the [M+H]⁺ ion at m/z 234.2.

Q2: How do I perform a product ion scan to identify the fragments of bromobutide-debromo?

A2:

  • Infuse a standard solution of bromobutide-debromo directly into the mass spectrometer.

  • In your instrument software, set up a product ion scan experiment.

  • Set the first quadrupole (Q1) to isolate the precursor ion of bromobutide-debromo (m/z 234.2).

  • Set the third quadrupole (Q3) to scan a mass range (e.g., m/z 50-250) to detect all the fragment ions produced in the collision cell (Q2).

  • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern at different energy levels.

Q3: What are the most common sample preparation methods for bromobutide in soil and agricultural products?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides, including amide herbicides, from various matrices like soil and produce.[4][5][6] The general steps involve:

  • Extraction: Homogenized sample is extracted with acetonitrile and a salt mixture (commonly magnesium sulfate and sodium chloride or sodium acetate).

  • Cleanup (optional but recommended for complex matrices): An aliquot of the extract is cleaned up using dispersive solid-phase extraction (dSPE) with sorbents like PSA, C18, or GCB to remove interfering matrix components.[7][8]

Q4: How do I choose the right dSPE sorbent for my sample matrix?

A4: The choice of dSPE sorbent depends on the nature of the matrix interferences.

  • For samples with high sugar and organic acid content (e.g., fruits), PSA is effective.

  • For fatty matrices (e.g., oilseeds), a combination of PSA and C18 is often used.

  • For highly pigmented samples (e.g., leafy greens), GCB can be added to remove chlorophyll. However, it's important to test for analyte loss with GCB, as it can adsorb planar molecules.

Q5: What is the importance of method validation?

A5: Method validation is crucial to ensure that your analytical method is reliable, accurate, and reproducible for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Following established guidelines, such as those from the International Council for Harmonisation (ICH), is recommended.

VII. Conclusion

Optimizing mass spectrometry parameters for the analysis of bromobutide and its debromo metabolite requires a systematic and logical approach. By understanding the fragmentation behavior of these compounds and carefully controlling experimental variables, researchers can develop robust and sensitive methods for their accurate detection and quantification. This guide provides a comprehensive framework to assist you in this process, from initial method development to troubleshooting common analytical challenges.

VIII. References

  • Biotage. (2023, April 12). What Really is a QuEChERS Cleanup?

  • PubChem. (n.d.). Bromobutide-debromo. National Center for Biotechnology Information.

  • Waters. (n.d.). Multi-Residue Pesticide Analysis in Tea: Optimized Cleanup After QuEChERS Extraction for UPLC-MS/MS and GC-MS/MS Analysis.

  • Biotage. (2023, April 12). What Really is a QuEChERS Cleanup?

  • AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS.

  • Restek. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.

  • ResearchGate. (2025, August 5). Determination of six amide herbicide residues in soil by QuEChERS-gas chromatography-mass spectrometry.

  • United Chemical Technologies. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil.

  • ResearchGate. (n.d.). QuEChERS and soil analysis. An Overview.

  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?

  • AOAC International. (2017, May 17). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis.

Sources

Troubleshooting

Troubleshooting low recovery of Bromobutide-debromo during sample prep

This guide is designed as a specialized technical support resource for bioanalytical scientists and researchers encountering low recovery issues with Bromobutide-debromo (the desbromo metabolite of the herbicide Bromobut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for bioanalytical scientists and researchers encountering low recovery issues with Bromobutide-debromo (the desbromo metabolite of the herbicide Bromobutide).

Analyte: Bromobutide-debromo (Desbromo-bromobutide) CAS: 75463-73-9 Chemical Class: Amide / Degradation Product Primary Challenge: Low recovery (<50%) during sample preparation.

Diagnostic Overview

Is this your issue? You are analyzing biological (plasma, urine) or environmental (soil, water) samples for Bromobutide-debromo. Despite good sensitivity for the parent compound (Bromobutide), the metabolite shows consistently low or variable recovery. You may observe:

  • Loss of signal after nitrogen evaporation.

  • Non-linear calibration curves at low concentrations.

  • High variation (%CV) between replicates.

The Science of the Problem: Bromobutide-debromo (


, MW 233.[1][2]35) lacks the heavy bromine atom of its parent. This structural change significantly alters its physicochemical behavior:
  • Increased Volatility: The loss of bromine reduces molecular weight and polarizability, making the metabolite significantly more volatile than the parent.

  • Lipophilicity (LogP ~3.5): It remains highly lipophilic, leading to non-specific binding (NSB) to plastics.

  • Neutral Character: As a neutral amide, it does not ionize easily for pH-dependent trapping in mixed-mode SPE.

Root Cause Analysis & Troubleshooting

Issue A: Evaporative Loss (The "Silent Killer")

Diagnosis: Recovery drops significantly when samples are concentrated to dryness under nitrogen or vacuum. Mechanism: Bromobutide-debromo is "moderately volatile." Standard blow-down procedures (e.g., 40°C, 15 mins) can sublime the analyte along with the solvent. Solution: Never evaporate to dryness.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Temperature 40°C - 50°C< 35°C
Endpoint DrynessLeave 10-20 µL residual volume
Keeper Solvent NoneAdd 10 µL DMSO or Ethylene Glycol
Gas Flow High velocityGentle stream (vortex visible only)
Issue B: Non-Specific Binding (NSB)

Diagnosis: Recovery is lower at low concentrations (1-10 ng/mL) than at high concentrations (saturation effect). Loss is observed even without evaporation. Mechanism: The hydrophobic benzyl and tert-butyl groups drive the molecule to adsorb onto Polypropylene (PP) tubes and pipette tips. Solution: Change the materials.

  • Glassware: Use silanized glass vials for all storage and reaction steps.

  • Additives: Add 0.1% Tween-20 or BSA to the sample matrix prior to extraction to block binding sites.

  • Solvent Strength: Ensure the reconstitution solvent contains at least 30-40% organic (MeOH/ACN) to keep the analyte in solution.

Issue C: Inefficient Extraction (Matrix Trapping)

Diagnosis: Poor recovery in LLE/SPE, but the spike-in-solvent is stable. Mechanism: The analyte binds strongly to plasma proteins or soil organic matter. Solution: Disruption of protein binding.

  • LLE: Use a mixture of Hexane:Ethyl Acetate (1:1) or MTBE . Avoid pure hexane (too non-polar).

  • SPE: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge. Silica-based C18 may cause secondary silanol interactions or irreversible binding if not capped properly.

Optimized Experimental Protocols

Protocol 1: "Keeper" Solvent Assisted Liquid-Liquid Extraction (LLE)

Recommended for Plasma/Serum

  • Sample Prep: Aliquot 100 µL plasma into a glass tube.

  • Internal Standard: Add 10 µL stable isotope labeled IS.

  • Protein Disruption: Add 100 µL Ammonium Acetate (100 mM, pH 5) to disrupt protein binding. Vortex 30s.

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000g for 5 mins.

  • Transfer: Transfer 800 µL of the supernatant to a clean glass tube.

  • The "Keeper" Step: Add 10 µL of DMSO to the supernatant.

  • Evaporation: Evaporate under Nitrogen at 30°C until the volume reduces to the ~10 µL DMSO droplet. DO NOT OVER-DRY.

  • Reconstitution: Add 90 µL of Mobile Phase (e.g., 50:50 ACN:Water). Vortex gently.

Protocol 2: Solid Phase Extraction (SPE) with Elution Control

Recommended for Urine/Water

  • Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Load 500 µL sample (pre-diluted 1:1 with water).

  • Wash: 1 mL 5% MeOH in Water. (Removes salts/polar interferences).

    • Note: Do not use >10% MeOH in wash, or you will elute the analyte.

  • Elute: 1 mL Acetonitrile .

    • Critical: Do not use pure Methanol for elution if evaporation follows; ACN is more volatile and easier to remove without heat.

  • Post-Elution: Add 10 µL DMSO keeper. Evaporate partially as described above.

Troubleshooting Logic Flow (Visualization)

TroubleshootingGuide Start Start: Low Recovery of Bromobutide-debromo CheckVolatility Step 1: Check Evaporation Is the sample dried completely? Start->CheckVolatility VolatileLoss ROOT CAUSE: Volatility Loss Analyte sublimed with solvent. CheckVolatility->VolatileLoss Yes CheckLinearity Step 2: Check Linearity Is recovery worse at low conc? CheckVolatility->CheckLinearity No FixVolatility SOLUTION: Use 'Keeper' solvent (DMSO) Stop drying before complete dryness. VolatileLoss->FixVolatility Adsorption ROOT CAUSE: Adsorption (NSB) Analyte sticking to plastic. CheckLinearity->Adsorption Yes CheckExtraction Step 3: Check Extraction Is it trapped in the pellet/cartridge? CheckLinearity->CheckExtraction No FixAdsorption SOLUTION: Use Glass vials Add 0.1% Tween-20. Adsorption->FixAdsorption MatrixTrap ROOT CAUSE: Matrix Binding Protein/Soil binding. CheckExtraction->MatrixTrap Yes FixExtraction SOLUTION: Change Solvent Use MTBE or Hex:EtAc (1:1). MatrixTrap->FixExtraction

Figure 1: Decision tree for isolating the root cause of low Bromobutide-debromo recovery.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for LC-MS analysis if the recovery is fixed? A: Yes. Bromobutide-debromo is moderately lipophilic. A C18 column (e.g., Acquity BEH C18) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) works well. Expect retention times slightly earlier than the parent Bromobutide due to the loss of the heavy Bromine atom.

Q: Why is my Internal Standard (IS) recovery also low? A: If you are using a deuterated analog of the parent (Bromobutide-d6) as an IS for the metabolite, this is a mismatch. The parent is less volatile. You must use a structural analog or, ideally, Bromobutide-debromo-13C/d3 . If the IS recovery is also low, it confirms the issue is physical (evaporation/adsorption) rather than chemical suppression.

Q: Does pH adjustment help recovery? A: Minimally. The amide nitrogen is not basic enough (pKa ~15) to be protonated at physiological pH. However, acidifying the sample (pH 4-5) can help precipitate proteins and release the drug from plasma binding sites before LLE.

References

  • PubChem. (n.d.).[2] Bromobutide-debromo | C15H23NO | CID 527146. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Okamura, Y., et al. (2012). Decrease of herbicide bromobutide and its debromo metabolite in paddy field soil. PubMed.[3] Retrieved March 4, 2026, from [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Volatile and Semi-Volatile Compounds. Agilent Technical Notes.
  • Cheméo. (n.d.). Bromobutide-debromo Chemical Properties. Retrieved March 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Bromobutide and its Debromo-Metabolite on Key Paddy Weed Species: A Comparative Guide

This guide provides a comprehensive analysis of the herbicidal efficacy of Bromobutide and its primary metabolite, Bromobutide-debromo, against prevalent weed species in paddy fields. It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the herbicidal efficacy of Bromobutide and its primary metabolite, Bromobutide-debromo, against prevalent weed species in paddy fields. It is intended for researchers, scientists, and professionals in drug development and crop protection seeking a detailed understanding of this herbicide's performance, mechanism of action, and comparative standing against other weed management solutions.

Introduction: The Challenge of Weed Management in Paddy Fields and the Role of Bromobutide

Paddy fields represent a unique agricultural ecosystem where weed competition is a primary factor limiting rice yield. The aquatic environment favors the proliferation of a diverse range of weeds, including grasses, sedges, and broadleaf species. Effective and selective weed management is therefore critical for ensuring optimal crop growth and productivity.

Bromobutide, with the chemical name (RS)-2-bromo-N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a selective, post-emergence herbicide that has been utilized, particularly in Japan, for the control of perennial weeds in paddy fields[1]. It is known for its effectiveness against a spectrum of challenging weeds that are common in rice cultivation.

This guide will delve into the specific efficacy of Bromobutide against key weed species, explore the activity of its debrominated metabolite, and provide a comparative perspective against other herbicidal options. Furthermore, it will elucidate the current understanding of its molecular mechanism of action and provide standardized protocols for evaluating herbicide efficacy.

Comparative Efficacy of Bromobutide on Major Paddy Weeds

Bromobutide has demonstrated significant efficacy against several economically important weed species in paddy fields. Its activity is particularly notable against perennial sedges and certain annual weeds.

Table 1: Efficacy of Bromobutide on Key Paddy Weed Species

Weed SpeciesCommon NameEfficacy of BromobutideApplication TimingSupporting Data and Observations
Scirpus juncoidesBulrush / Japanese bulrushHigh Pre-emergence to very early post-emergenceBromobutide is especially effective against S. juncoides, controlling the weed at doses as low as 1.25 g/a[2]. It shows a strong inhibitory effect on the growth of both foliar and underground parts[2].
Monochoria vaginalisFalse pickerelweedHigh Pre-emergence to very early post-emergenceEffectively controlled by Bromobutide at doses less than 20 g/a under greenhouse conditions[2].
Echinochloa oryzicolaCockspur / Barnyard grassModerate to High Pre-emergence to very early post-emergenceThe effect can vary with application timing and dosage. Combination with other herbicides can enhance control[2].
Rotala indicaIndian toothcupHigh Pre-emergence to very early post-emergenceEffectively controlled by Bromobutide at doses less than 20 g/a under greenhouse conditions[2].
Cyperus serotinusLate-flowering flatsedgeHigh Post-emergenceBromobutide strongly inhibits the growth of both foliar and underground parts of this perennial weed[2].

Note: Efficacy ratings are synthesized from available research data. "High" indicates consistent and effective control at recommended application rates. "Moderate" suggests variable control that may be influenced by environmental factors or weed growth stage.

The Debromo-Metabolite: A Key Degradation Product

In the soil, Bromobutide undergoes degradation, with one of its primary metabolites being Bromobutide-debromo, or N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide[3]. This transformation involves the removal of the bromine atom from the parent molecule.

Soil Persistence and Formation

Studies have shown that after the application of Bromobutide, its concentration in paddy soil peaks within 24 hours and then gradually decreases[3]. The concentration of the debromo-metabolite, on the other hand, reaches its maximum within 5-7 days of application[3]. Bromobutide has a calculated half-life of 12-21 days in paddy soils, while the debromo-metabolite is more persistent and can be detected for a longer period[3].

Herbicidal Efficacy of Bromobutide-debromo

Direct experimental data on the herbicidal efficacy of the Bromobutide-debromo metabolite against various weed species is not extensively available in the reviewed literature. However, based on structure-activity relationships commonly observed in herbicides, the loss of the bromine atom is likely to significantly alter its biological activity. In many halo-substituted herbicides, the halogen atom is crucial for binding to the target enzyme or for the molecule's overall electronic and steric properties that govern its herbicidal effect.

Inference on Efficacy: It is reasonable to hypothesize that the herbicidal activity of Bromobutide-debromo is considerably lower than that of the parent compound, Bromobutide. The bromine atom likely plays a key role in the molecule's interaction with its target site. Therefore, the degradation of Bromobutide to its debromo form is likely a detoxification step, reducing its overall herbicidal impact over time. This hypothesis, however, requires direct experimental validation through bioassays.

Mechanism of Action: A Revised Understanding

The precise mechanism of action for Bromobutide has been a subject of evolving research.

The Acyl-ACP Thioesterase (FAT) Inhibition Pathway

Recent and compelling evidence has identified the site of action (SoA) of Bromobutide as the inhibition of acyl-ACP thioesterase (FAT)[2]. FAT enzymes are critical in the termination of de novo fatty acid biosynthesis in plants. By inhibiting FAT, Bromobutide disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid biosynthesis leads to a cessation of growth and eventual death of the susceptible weed.

FAT_Inhibition_Pathway cluster_Plastid Plastid ACC Acetyl-CoA Carboxylase (ACCase) FAS Fatty Acid Synthase (FAS) Complex ACC->FAS Malonyl-CoA Acyl_ACP Acyl-ACP (C16-C18) FAS->Acyl_ACP Fatty Acid Elongation FAT Acyl-ACP Thioesterase (FAT) Acyl_ACP->FAT FFA Free Fatty Acids FAT->FFA Hydrolysis Membranes Membrane & Lipid Synthesis FFA->Membranes Growth Plant Growth Membranes->Growth Bromobutide Bromobutide Bromobutide->FAT Inhibits

Figure 1: Simplified diagram of the fatty acid biosynthesis pathway and the inhibitory action of Bromobutide on Acyl-ACP Thioesterase (FAT).

Previous Classification as a 4-HPPD Inhibitor

It is important to note that some older literature and databases may classify Bromobutide as an inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD). HPPD inhibitors disrupt the synthesis of plastoquinone and tocopherols, leading to the bleaching of plant tissues. While this was a previously held belief, the more recent and specific research points to FAT inhibition as the primary mode of action. This highlights the importance of staying current with the latest findings in herbicide science.

Comparison with Alternative Herbicides

Bromobutide's efficacy is best understood in the context of other herbicides used for similar purposes in paddy fields.

Table 2: Comparative Overview of Bromobutide and Alternative Paddy Herbicides

Herbicide ClassExample Active IngredientsPrimary Target WeedsMode of Action (HRAC Group)General Remarks
FAT Inhibitor Bromobutide Scirpus juncoides, Monochoria vaginalis, Cyperus spp.Group 0: Inhibition of lipid synthesis (non-ACCase)Excellent control of key perennial sedges.
ALS Inhibitors Bensulfuron-methyl, Pyrazosulfuron-ethyl, Bispyribac-sodiumBroadleaf weeds, Sedges, some GrassesGroup 2 (B)Widely used, but resistance in some weed species is a growing concern.
Synthetic Auxins 2,4-D, MCPABroadleaf weedsGroup 4 (O)Effective on broadleaf weeds, but can pose a risk of injury to rice if not applied correctly.
HPPD Inhibitors Mesotrione, BenzobicyclonBroadleaf weeds, some GrassesGroup 27 (F2)"Bleaching" herbicides with good efficacy on a range of weeds.
ACCase Inhibitors Cyhalofop-butyl, Fenoxaprop-p-ethylGrasses (e.g., Echinochloa spp.)Group 1 (A)Primarily used for grass weed control.

This comparison underscores that Bromobutide, with its distinct mode of action as a FAT inhibitor, can be a valuable tool in herbicide resistance management programs, especially where resistance to ALS inhibitors is prevalent.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and generate reliable comparative data, standardized experimental protocols are essential. The following outlines a robust methodology for evaluating the efficacy of post-emergence herbicides like Bromobutide in a controlled greenhouse or field setting.

Whole-Plant Bioassay Protocol

This protocol is adapted from established methods for testing herbicide resistance and efficacy.

Step 1: Seed Collection and Germination

  • Collect mature seeds of target weed species from a location with no recent herbicide application history (for susceptible biotypes).

  • Store seeds in dry, cool conditions until use.

  • Germinate seeds in petri dishes or trays with a suitable substrate. Germination methods may need to be optimized for each weed species to overcome dormancy.

Step 2: Seedling Transplantation and Growth

  • Once seedlings reach a uniform growth stage (e.g., 2-3 leaf stage), transplant them into individual pots filled with a standardized soil mix.

  • Grow the plants in a controlled environment (greenhouse) with optimal temperature, light, and humidity for the specific weed species.

Step 3: Herbicide Application

  • Prepare a stock solution of Bromobutide and other comparator herbicides.

  • Conduct a dose-response study by preparing a series of dilutions to apply at different rates (e.g., 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

  • Apply the herbicides to the plants at a specified growth stage (e.g., 3-4 leaf stage) using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group.

Step 4: Data Collection and Analysis

  • Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete death).

  • At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of each plant.

  • Determine the fresh weight and then dry the biomass in an oven to determine the dry weight.

  • Calculate the percentage of growth reduction compared to the untreated control.

  • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).

Herbicide_Efficacy_Workflow A Seed Collection & Germination B Seedling Transplantation & Acclimation A->B C Herbicide Application (Dose-Response) B->C D Incubation in Controlled Environment C->D E Visual Assessment of Phytotoxicity D->E 7, 14, 21 DAT F Biomass Harvest (Fresh & Dry Weight) D->F 21-28 DAT G Data Analysis (e.g., GR50 Calculation) E->G F->G H Comparative Efficacy Determination G->H

Figure 2: A generalized workflow for conducting a whole-plant bioassay to determine herbicide efficacy.

Conclusion

Bromobutide is an effective post-emergence herbicide for the control of key perennial and annual weeds in paddy fields, with particularly strong activity against Scirpus juncoides and Monochoria vaginalis. Its recently confirmed mode of action as an inhibitor of acyl-ACP thioesterase (FAT) distinguishes it from many other commonly used herbicides and makes it a valuable component in integrated weed management and herbicide resistance mitigation strategies.

While the primary metabolite, Bromobutide-debromo, is more persistent in the soil, the loss of the bromine atom likely leads to a significant reduction in its herbicidal activity, a hypothesis that warrants further experimental investigation. Future research should focus on direct comparative efficacy trials of Bromobutide and its debromo-metabolite against a wider range of weed species and in comparison with a broader array of alternative herbicides under various field conditions.

References

  • Matsumoto, H., et al. (1986). Herbicidal Properties of Bromobutide, a New Herbicide. Journal of Pesticide Science, 11(1), 69-76. [Link]

  • Morohashi, M., et al. (2012). Decrease of herbicide bromobutide and its debromo metabolite in paddy field soil during 24 weeks after application. Bulletin of Environmental Contamination and Toxicology, 89(1), 176-180. [Link]

  • University of Hertfordshire. (2025). Bromobutide (Ref: S 4347). AERU - University of Hertfordshire. [Link]

  • Lange, G., et al. (2022). Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam. Pest Management Science, 78(8), 3620-3629. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52835. [Link]

  • Heap, I. (2023). The International Herbicide-Resistant Weed Database. [Link]

  • Herbicide Resistance Action Committee (HRAC). (2023). HRAC Mode of Action Classification 2023. [Link]

Sources

Comparative

Inter-laboratory study for the analysis of Bromobutide-debromo

An Inter-Laboratory Comparison for the Robust Quantification of Bromobutide-debromo: A Guide to Method Validation and Performance Evaluation Introduction: The Analytical Challenge of Bromobutide-debromo Bromobutide is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison for the Robust Quantification of Bromobutide-debromo: A Guide to Method Validation and Performance Evaluation

Introduction: The Analytical Challenge of Bromobutide-debromo

Bromobutide is a widely used herbicide, particularly in rice cultivation, for controlling a variety of weeds.[1] Following its application, it degrades in the environment into several metabolites, with Bromobutide-debromo being a key derivative.[2] The monitoring of this debrominated metabolite is crucial for environmental risk assessment and ensuring food safety, as regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides and their significant metabolites in various commodities.[3][4]

The presence of these residues, often at trace levels (parts per billion), demands highly sensitive and reliable analytical methods for accurate quantification.[3][5] However, the reliability of data is not just a function of a single laboratory's performance but also of the analytical method's robustness and reproducibility across different laboratories.[6] An inter-laboratory study, or proficiency test, is the gold standard for evaluating the performance of an analytical method in a real-world context.[5][7] It provides an objective measure of a method's transferability and the comparability of results generated by different facilities, which may use varied equipment and personnel.[7][8]

This guide presents a comprehensive overview of an inter-laboratory study designed to validate a common analytical method for Bromobutide-debromo. We will delve into the study's design, the detailed analytical protocol, a comparative analysis of performance data from multiple laboratories, and an expert discussion on interpreting these results. This document is intended to serve as a practical resource for researchers and analytical scientists engaged in pesticide residue analysis, offering insights into best practices for method validation and quality assurance.

Pillar 1: Designing a Statistically Sound Inter-Laboratory Study

The primary objective of this study is to assess the reproducibility and overall fitness-for-purpose of a selected analytical method for determining Bromobutide-debromo residues. The design of such a study must be rigorous to ensure the results are statistically meaningful and provide a true measure of the method's performance.

Causality Behind the Design Choices:

  • Participant Selection: A minimum of eight to ten participating laboratories with proven competence in pesticide residue analysis should be selected to ensure sufficient data for robust statistical evaluation.[8][9][10] The selection should encompass a diversity of environments, including laboratories with different models of analytical instrumentation and varying levels of automation, to test the method's robustness.[8]

  • Test Material Integrity: A homogenous and stable test material is the cornerstone of any valid inter-laboratory comparison. For this study, a representative food matrix (e.g., rice flour) is fortified with a known concentration of Bromobutide-debromo. Homogeneity is confirmed by analyzing multiple sub-samples before distribution to ensure that any observed variability is due to laboratory performance, not sample inconsistency.[11] The stability of the analyte in the matrix under specified storage and shipping conditions must also be verified.[12][13]

  • Governing Standards: The entire study protocol, from sample preparation to data reporting and statistical analysis, is structured in accordance with internationally recognized guidelines. Key frameworks include the AOAC International Guidelines for Collaborative Study Procedures and the principles outlined in ICH Topic Q2(R1) Validation of Analytical Procedures.[10][14][15][16] These standards ensure that the generated data on accuracy, precision, and other validation parameters are universally acceptable.[17]

Pillar 2: A Self-Validating Analytical Protocol

The chosen methodology combines a widely adopted sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), with a highly selective and sensitive determinative step, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to be a self-validating system, incorporating steps that minimize matrix effects and ensure confident analyte identification.

Experimental Workflow: QuEChERS Extraction and LC-MS/MS Analysis

The diagram below illustrates the comprehensive workflow provided to all participating laboratories.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis (LC-MS/MS) Sample 1. Homogenized Sample (5 g rice flour) Hydration 2. Add Water & Acetonitrile Sample->Hydration Extraction 3. Add QuEChERS Salts (MgSO4, NaCl) & Shake Hydration->Extraction Centrifuge1 4. Centrifuge Extraction->Centrifuge1 Supernatant 5. Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE 6. Dispersive SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 FinalExtract 8. Transfer Final Extract for Analysis Centrifuge2->FinalExtract Injection 9. Inject Extract FinalExtract->Injection Separation 10. Chromatographic Separation (C18 Column) Injection->Separation Ionization 11. Ionization (ESI Negative Mode) Separation->Ionization Detection 12. MS/MS Detection (MRM Mode) Ionization->Detection Data 13. Data Processing & Quantification Detection->Data

Caption: End-to-end workflow from sample preparation to instrumental analysis.

Detailed Step-by-Step Methodology

1. Sample Extraction (QuEChERS)

  • Weigh 5.0 ± 0.1 g of the homogenized test sample into a 50 mL centrifuge tube.

  • Add 10 mL of reagent-grade water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile.

  • Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation and drives the analyte into the acetonitrile layer.

  • Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Causality: PSA is included to remove organic acids and other polar interferences, while C18 removes non-polar interferences like lipids. MgSO₄ removes residual water.[18][19]

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the final extract into an autosampler vial for analysis.

3. LC-MS/MS Instrumental Analysis

  • System: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole MS, or equivalent.[20]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would run from 5% B to 95% B over 10 minutes.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Detection: Multiple Reaction Monitoring (MRM). At least two transitions for Bromobutide-debromo are monitored—a primary transition for quantification and a secondary transition for confirmation. This dual-transition approach is a requirement under guidelines like SANTE/11312/2021 to minimize false positives.[13][21][22]

    • Example Transition 1 (Quantifier): m/z 232.2 → 174.1

    • Example Transition 2 (Qualifier): m/z 232.2 → 116.1

Pillar 3: Comparative Performance Data and Interpretation

The performance of each participating laboratory was evaluated based on key validation parameters as stipulated by ICH and SANTE guidelines.[13][14] The results are summarized below. The test sample was fortified at a concentration of 50 µg/kg.

Table 1: Inter-Laboratory Comparison of Performance Characteristics for Bromobutide-debromo Analysis

Laboratory IDAccuracy (% Recovery)Precision (Repeatability, RSDr %)Linearity (R²)LOQ (µg/kg)Qualifier Ion Ratio (Pass/Fail)
Lab A98.54.50.999210Pass
Lab B103.26.10.998510Pass
Lab C95.418.90.999010Pass
Lab D108.97.30.99795Pass
Lab E85.19.80.999510Pass
Lab F115.611.20.998810Pass
Lab G75.314.50.99915Pass
Lab H99.85.20.999610Pass
Acceptance Criteria 70-120% ≤20% ≥0.99 ≤10 µg/kg Within ±30% of Reference

Data is representative for illustrative purposes.

Discussion of Results and Causality of Deviations

The inter-laboratory study demonstrates that the analytical method is generally robust and fit for the purpose of quantifying Bromobutide-debromo. The majority of laboratories produced data well within the internationally accepted criteria for pesticide residue analysis.[4][20]

  • Accuracy and Precision: Most laboratories achieved excellent accuracy (recovery) and precision (RSDr).[20] For example, Labs A, B, and H show exemplary performance with high accuracy and low variability. However, Lab C, while having acceptable accuracy, shows a high repeatability RSD of 18.9%. This suggests potential inconsistencies in their internal sample preparation or injection process, as reproducibility issues between labs (RSDR) are expected to be higher than within-lab repeatability (RSDr).[6] Labs E and G show recoveries on the lower end of the acceptable range, which could indicate analyte loss during the extraction or cleanup steps, or the use of improperly calibrated equipment.

  • Linearity and LOQ: All laboratories demonstrated excellent linearity with R² values greater than 0.99. The Limit of Quantification (LOQ) was consistently met, with some labs (D and G) achieving even lower detection capabilities, likely due to more sensitive instrumentation.

  • Specificity: The confirmation of the qualifier ion ratio is a critical component of method specificity, ensuring that the detected peak is indeed the target analyte and not an interfering compound.[15] All laboratories successfully met this criterion, validating the method's high selectivity.

The diagram below illustrates the logical relationships between potential sources of error in the analytical workflow and their impact on key performance metrics.

G cluster_sources Potential Error Sources cluster_impacts Impacted Performance Metrics S1 Inaccurate Pipetting/ Weighing I1 Poor Accuracy (% Recovery) S1->I1 I2 Poor Precision (High RSD) S1->I2 I4 Inaccurate Quantification S1->I4 S2 Incomplete Extraction/ Phase Separation S2->I1 S3 Matrix Effects/ Poor Cleanup S3->I1 S3->I2 S3->I4 S4 Instrument Calibration Drift S4->I1 I3 Poor Linearity (Low R²) S4->I3 S4->I4 S5 Inconsistent Manual Shaking S5->I2

Caption: Relationship between error sources and their analytical impact.

Conclusion and Recommendations

This inter-laboratory comparison successfully validates the QuEChERS and LC-MS/MS method as a robust, reliable, and reproducible technique for the quantitative analysis of Bromobutide-debromo in a food matrix. The study confirms that when the protocol is followed correctly, the method is transferable across different laboratories and provides data of high quality, meeting the stringent requirements of regulatory standards like SANTE/11312/2021.[13][21][23]

For laboratories seeking to implement this method or improve their performance, the following recommendations are crucial:

  • Strict Protocol Adherence: Any deviation from the validated method, especially in sample and reagent volumes or shaking times, can introduce significant variability.[10]

  • Routine Quality Control: Regular analysis of certified reference materials or in-house quality control samples is essential to monitor method performance over time.

  • Participation in Proficiency Testing: Continuous participation in proficiency testing (PT) programs is the best way for a laboratory to externally verify its competence and identify potential areas for improvement.[5][24]

  • Thorough Training: Analysts must be thoroughly trained on all aspects of the method, from sample preparation to data interpretation, to minimize human error.

By adhering to these principles, analytical laboratories can ensure the generation of trustworthy and defensible data for the critical task of monitoring pesticide residues in the environment and food supply.

References

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  • PMC. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD.
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  • ResearchGate. (2025). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO).
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